REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][C:7]([OH:9])=O)[C:3]([OH:5])=O.[N+:12]([C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18])([O-:14])=[O:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[N+:12]([C:15]1[CH:16]=[C:17]([N:18]2[C:7](=[O:9])[CH2:6][C:2]([CH3:1])([CH2:10][CH3:11])[C:3]2=[O:5])[CH:19]=[CH:20][CH:21]=1)([O-:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a modified Dean Stark apparatus
|
Type
|
CUSTOM
|
Details
|
of water was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the product recovered by filtration
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |